molecular formula C15H19N3O4 B1463393 benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate CAS No. 1214658-70-4

benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B1463393
CAS No.: 1214658-70-4
M. Wt: 305.33 g/mol
InChI Key: MRAXFRZZXXZOSZ-UHFFFAOYSA-N
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Description

Benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate, also known as BOPP, is a carbamate derivative. It has a CAS Number of 1214658-70-4 . The IUPAC name is benzyl 1-methyl-2-oxo-2-(3-oxo-1-piperazinyl)ethylcarbamate . It is used as a coupling reagent in peptide synthesis, which involves linking amino acids to form a peptide chain.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 305.33 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Gein et al. (2006) explored the synthesis of compounds closely related to benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate, demonstrating a series of compounds with potential antibacterial activity. These compounds were synthesized through reactions of benzoylpyruvic acid methyl ester with aromatic aldehyde and diethylenetriamine, yielding products with 35-37% efficiency. This research suggests a pathway for producing compounds with antibacterial properties, which could be explored further in the context of drug development and synthetic chemistry applications (Gein, Kasimova, Panina, & Voronina, 2006).

Structural Analysis and Binding Mechanism

Xu et al. (2016) performed a structural analysis and studied the binding mechanism of a compound structurally similar to this compound. The research focused on arylpiperazine derivatives, showcasing their bioactivity against α1A-adrenoceptor. The study utilized time-dependent density functional theory (TDDFT) calculations and molecular docking, providing insights into the drug design process for developing highly selective antagonists. This implies the compound's relevance in the pharmacological field, particularly in targeting adrenoceptors (Xu, Shao, Xu, Jiang, & Yuan, 2016).

Stereochemical Assignment

Research by Christensen et al. (2011) on compounds including substituted 2-aminobicyclo[3.1.0]hexane derivatives, closely related to this compound, highlighted the use of single crystal X-ray diffraction for stereochemical assignment. This technique proved crucial for establishing the relative configurations within such structures, indicating its utility in detailed structural analysis in chemistry (Christensen, Csatayová, Davies, Lee, Roberts, Thompson, & Thomson, 2011).

Properties

IUPAC Name

benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXFRZZXXZOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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